Lysergide tartrate

Catalog No.
S534179
CAS No.
32426-57-6
M.F
C24H31N3O7
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide tartrate

CAS Number

32426-57-6

Product Name

Lysergide tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Lysergide tartrate

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound d-Lysergic acid diethylamide bitartrate is 473.2162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysergide tartrate, also known as D-lysergic acid diethylamide bitartrate, is a semi-synthetic compound derived from the ergot alkaloids. It is primarily recognized for its potent psychoactive properties and is classified as a hallucinogen. The compound has gained attention for its potential therapeutic applications, particularly in treating mental health disorders such as Generalized Anxiety Disorder, for which it received breakthrough therapy status from the Food and Drug Administration in March 2024 . The molecular formula of lysergide tartrate is C24H31N3O7C_{24}H_{31}N_{3}O_{7}, with a molecular weight of approximately 473.5 g/mol .

. The precursor, lysergic acid, is typically obtained from ergotamine or ergometrine, which are derived from the fungus Claviceps purpurea. Key steps in the synthesis include:

  • Formation of the indole structure: This involves the cyclization of tryptophan derivatives.
  • Amide formation: The reaction between lysergic acid and diethylamine leads to the formation of lysergide.
  • Tartrate salt formation: The final step involves neutralizing lysergide with tartaric acid to form lysergide tartrate .

Lysergide tartrate exhibits a complex pharmacological profile. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is associated with its hallucinogenic effects. Research indicates that it can activate serotonin, dopamine, and norepinephrine receptors, contributing to its psychoactive properties . The compound has been shown to induce perceptual changes and alterations in mood and cognition, making it a subject of interest in psychopharmacology.

The synthesis of lysergide tartrate can be achieved through various methods:

  • Total Synthesis: Involves multiple steps starting from simple organic compounds to construct the complex structure of lysergide.
  • Biosynthetic Pathways: Utilizing microbial fermentation processes to produce lysergic acid from natural sources followed by chemical modification to yield lysergide.
  • Chemical Modification: Starting with lysergic acid and applying amination and salt formation techniques to produce the tartrate salt .

Lysergide tartrate is primarily researched for its potential applications in:

  • Psychiatric Treatment: Investigated for use in treating anxiety disorders and depression.
  • Psychedelic Therapy: Explored in clinical settings for its ability to facilitate therapeutic breakthroughs in patients with treatment-resistant conditions.
  • Research Tool: Used in studies examining serotonin receptor mechanisms and neuropharmacology .

Interaction studies have revealed that lysergide tartrate can significantly affect neurotransmitter systems. It has been shown to interact with various receptors beyond serotonin, including dopamine receptors. This broad interaction profile may contribute to both its therapeutic effects and side effects. For instance, it can induce anxiety or paranoia in some users due to its potent psychoactive properties . Studies also indicate that co-administration with other substances can alter its pharmacokinetics and effects .

Lysergide tartrate shares structural similarities with several other compounds within the indole alkaloid family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Lysergic Acid Diethylamide (LSD)C20H25N3OC_{20}H_{25}N_{3}OMost potent hallucinogen; widely studied for psychoactivity.
PsilocybinC12H17N2O4PC_{12}H_{17}N_{2}O_{4}PNaturally occurring psychedelic found in mushrooms; converts to psilocin in the body.
N,N-Dimethyltryptamine (DMT)C12H16N2C_{12}H_{16}N_{2}Short-acting psychedelic; induces intense visual hallucinations.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)C13H18N2C_{13}H_{18}N_{2}Known for powerful psychedelic experiences; distinct from LSD due to different receptor interactions.

Uniqueness of Lysergide Tartrate

Lysergide tartrate's unique combination of potency, duration of action, and specific receptor interactions distinguishes it from other psychedelics. Its recent recognition in clinical research adds to its significance as a potential therapeutic agent .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

473.21620034 g/mol

Monoisotopic Mass

473.21620034 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7WNP51KA7M

Wikipedia

Lysergide_d-tartrate

Dates

Modify: 2024-02-18
1: Brandt SD, Kavanagh PV, Westphal F, Elliott SP, Wallach J, Colestock T, Burrow TE, Chapman SJ, Stratford A, Nichols DE, Halberstadt AL. Return of the lysergamides. Part II: Analytical and behavioural characterization of N(6) -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Test Anal. 2017 Jan;9(1):38-50. doi: 10.1002/dta.1985. Epub 2016 Jun 6. PubMed PMID: 27265891; PubMed Central PMCID: PMC5411264.
2: Walker EA, Foley JJ. Acquisition session length modulates consolidation effects produced by 5-HT2C ligands in a mouse autoshaping-operant procedure. Behav Pharmacol. 2010 Mar;21(2):83-9. doi: 10.1097/FBP.0b013e328337bde7. PubMed PMID: 20177374.
3: Favretto D, Frison G, Vogliardi S, Ferrara SD. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 2007 Jun;29(3):325-32. PubMed PMID: 17529890.
4: Aloyo VJ, Dave KD, Rahman T, Harvey JA. Selective and divergent regulation of cortical 5-HT(2A) receptors in rabbit. J Pharmacol Exp Ther. 2001 Dec;299(3):1066-72. PubMed PMID: 11714896.
5: Romano AG, Hood H, Harvey JA. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit. Pharmacol Biochem Behav. 2000 Sep;67(1):103-10. PubMed PMID: 11113489.
6: Mongeau R, Weiss M, de Montigny C, Blier P. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons. Neuropharmacology. 1998 Jul;37(7):905-18. PubMed PMID: 9776386.
7: Lewis MM, Watts VJ, Lawler CP, Nichols DE, Mailman RB. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency. J Pharmacol Exp Ther. 1998 Jul;286(1):345-53. PubMed PMID: 9655879.
8: Monte AP, Marona-Lewicka D, Lewis MM, Mailman RB, Wainscott DB, Nelson DL, Nichols DE. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. J Med Chem. 1998 Jun 4;41(12):2134-45. PubMed PMID: 9622555.
9: Monte AP, Waldman SR, Marona-Lewicka D, Wainscott DB, Nelson DL, Sanders-Bush E, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. J Med Chem. 1997 Sep 12;40(19):2997-3008. PubMed PMID: 9301661.
10: Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996 Jul 19;39(15):2953-61. PubMed PMID: 8709129.
11: Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE. Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. J Med Chem. 1995 Sep 1;38(18):3593-601. PubMed PMID: 7658446.
12: Monte AP, Marona-Lewicka D, Kanthasamy A, Sanders-Bush E, Nichols DE. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes. J Med Chem. 1995 Mar 17;38(6):958-66. PubMed PMID: 7699712.
13: Marona-Lewicka D, Nichols DE. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Eur J Pharmacol. 1994 Jun 2;258(1-2):1-13. PubMed PMID: 7925587.
14: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.
15: Oberlender R, Pfaff RC, Johnson MP, Huang XM, Nichols DE. Stereoselective LSD-like activity in d-lysergic acid amides of (R)- and (S)-2-aminobutane. J Med Chem. 1992 Jan 24;35(2):203-11. PubMed PMID: 1732537.
16: Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang XM. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991 Jan;34(1):276-81. PubMed PMID: 1992127.
17: Nichols DE, Brewster WK, Johnson MP, Oberlender R, Riggs RM. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). J Med Chem. 1990 Feb;33(2):703-10. PubMed PMID: 1967651.
18: Larson AA, Igwe OJ, Seybold VS. Effects of lysergic acid diethylamide (LSD) and adjuvant-induced inflammation on desensitization to and metabolism of substance P in the mouse spinal cord. Pain. 1989 Jun;37(3):365-73. PubMed PMID: 2474144.
19: Winter JC, Petti DT. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacol Biochem Behav. 1987 Aug;27(4):625-8. PubMed PMID: 2958885.
20: Nichols DE, Hoffman AJ, Oberlender RA, Jacob P 3rd, Shulgin AT. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. J Med Chem. 1986 Oct;29(10):2009-15. PubMed PMID: 3761319.

Explore Compound Types